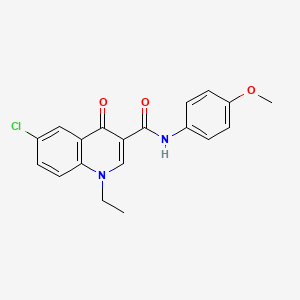
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide
描述
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CEMQ, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various microbial pathogens, such as Mycobacterium tuberculosis and Plasmodium falciparum.
实验室实验的优点和局限性
One of the advantages of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, particularly with regards to its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is to optimize the synthesis of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide in vivo, particularly in animal models of disease. Finally, future research could focus on the development of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide derivatives with improved biological activities and pharmacokinetic properties.
科学研究应用
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-microbial properties, which make it a potential candidate for the treatment of various infectious diseases, such as tuberculosis and malaria.
属性
IUPAC Name |
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-16(18(23)15-10-12(20)4-9-17(15)22)19(24)21-13-5-7-14(25-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUMFUICAVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4739221.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739239.png)
![3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739242.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4739247.png)
![1-butyl-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B4739260.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4739270.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4739281.png)
![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4739298.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4739302.png)
![butyl 3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4739304.png)
![5-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4739310.png)

![N-(2-furylmethyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4739318.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)